![molecular formula C21H36N4O4 B14478854 2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate CAS No. 65740-18-3](/img/structure/B14478854.png)
2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the diazotization of an amine precursor followed by the introduction of the enolate group. The reaction conditions often require low temperatures and the use of strong acids to facilitate the formation of the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the amine precursor is treated with nitrous acid in the presence of stabilizing agents. The resulting diazonium salt is then reacted with an enolate precursor to form the final product. The process is carefully controlled to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as halides, cyanides, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted derivatives.
Aplicaciones Científicas De Investigación
2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce diazonium and enolate functionalities.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate involves its ability to undergo various chemical reactions due to the presence of reactive diazonium and enolate groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The specific pathways involved depend on the nature of the reactions and the conditions under which they occur.
Comparación Con Compuestos Similares
Similar Compounds
1,3-bis(2,2,6,6-tetramethylpiperidin-4-yl)urea: A compound with similar structural features but different reactivity.
Methyl 2-diazo-3-oxobutanoate: Another diazonium compound with distinct properties and applications.
Uniqueness
2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate is unique due to its combination of diazonium and enolate groups, which confer specific reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
65740-18-3 |
|---|---|
Fórmula molecular |
C21H36N4O4 |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
bis(2,2,6,6-tetramethylpiperidin-4-yl) 2-diazopropanedioate |
InChI |
InChI=1S/C21H36N4O4/c1-18(2)9-13(10-19(3,4)24-18)28-16(26)15(23-22)17(27)29-14-11-20(5,6)25-21(7,8)12-14/h13-14,24-25H,9-12H2,1-8H3 |
Clave InChI |
XISJAQGPJWDJTP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1)(C)C)OC(=O)C(=[N+]=[N-])C(=O)OC2CC(NC(C2)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14478776.png)
![1-Ethenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14478778.png)

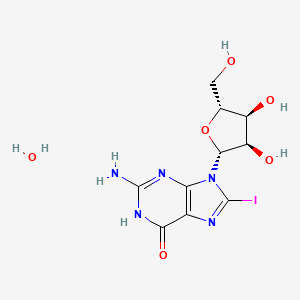

![2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide](/img/structure/B14478791.png)
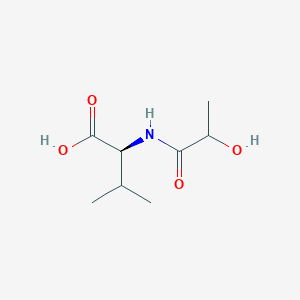
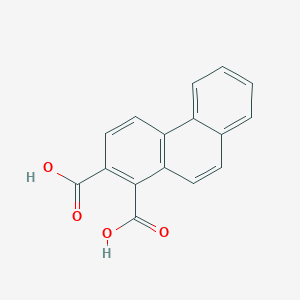
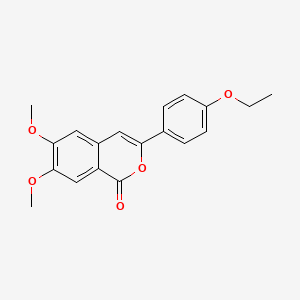
![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)-](/img/structure/B14478816.png)

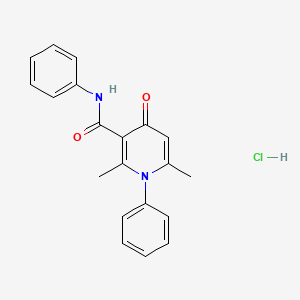
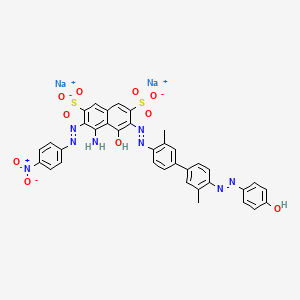
![2-[(2H-1,3,2-Benzodioxarsol-2-yl)oxy]phenol](/img/structure/B14478838.png)
